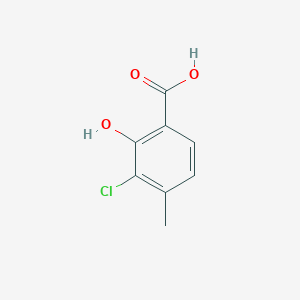
3-Chloro-2-hydroxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Another method involves the direct chlorination of 4-methylsalicylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high purity and consistent product quality . The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), catalysts (FeCl3), solvents (ethanol, water).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: 3-Chloro-2-oxo-4-methylbenzoic acid.
Reduction: 3-Chloro-2-hydroxy-4-methylbenzyl alcohol.
Scientific Research Applications
3-Chloro-2-hydroxy-4-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chlorine atom can participate in halogen bonding, further modulating the compound’s activity . These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2-hydroxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ROTJDQCJRSGEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















